molecular formula C10H9BrN2O2 B1624018 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 78756-36-2

7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Cat. No. B1624018
CAS RN: 78756-36-2
M. Wt: 269.09 g/mol
InChI Key: KKJBJTGEGMJZCG-UHFFFAOYSA-N
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Patent
US04352815

Procedure details

A mixture of 39.5 g of 5-bromoisatoic acid anhydride, 14.5 g of sarcosine and 150 ml of dimethyl sulphoxide is heated to 100° while stirring. After completion of the gas evolution, the mixture is stirred at 100° for a further 30 minutes and subsequently poured into 900 ml of ice-water. The precipitated crystals are filtered off under suction, washed with water and dried at 50° in vacuo over phosphorus pentoxide. There is obtained 7-bromo-3,4-dihydro-4-methyl-2H-1,4-benzodiazepine-2,5(1H)-dione as light beige crystals. A sample recrystallized from methanol has a melting point of 260°-261°.
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
900 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[NH:14]([CH2:16]C(O)=O)[CH3:15]>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=[O:9])[CH2:15][N:14]([CH3:16])[C:7](=[O:8])[C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
39.5 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
14.5 g
Type
reactant
Smiles
N(C)CC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
900 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to 100°
STIRRING
Type
STIRRING
Details
After completion of the gas evolution, the mixture is stirred at 100° for a further 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated crystals are filtered off under suction
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 50° in vacuo over phosphorus pentoxide

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(N(CC(N2)=O)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.